1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine
Description
1-Chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused to a partially saturated cycloheptane ring (positions 8–11 are tetrahydrogenated).
Properties
IUPAC Name |
3-chloro-4,7,8-triazatricyclo[7.5.0.02,7]tetradeca-1,3,5,8-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-11-10-8-4-2-1-3-5-9(8)14-15(10)7-6-13-11/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJGKHIBZKGSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C(=NC=CN3N=C2CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including anticancer properties and other pharmacological effects.
- Chemical Formula : C13H16ClN3
- Molecular Weight : 249.74 g/mol
- CAS Number : 1707735-01-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties. The following sections detail specific activities and mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several human cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| K-562 (Leukemia) | 12.3 | Inhibition of cell proliferation and induction of cell cycle arrest |
In a comparative study with standard chemotherapeutics like cisplatin, this compound exhibited superior cytotoxicity in both MCF-7 and K-562 cell lines .
The compound's mechanism appears to involve:
- Caspase Activation : The compound activates caspases 3 and 9, leading to programmed cell death.
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing further proliferation.
Case Studies
Several case studies have provided insights into the compound's efficacy:
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results indicated a dose-dependent increase in apoptosis markers.
- Flow cytometry confirmed significant increases in sub-G1 population indicative of apoptosis.
-
Study on Leukemia Cells :
- K-562 cells were exposed to the compound over a period of 48 hours.
- Results showed a reduction in viable cell counts correlating with increased concentrations of the compound.
Pharmacological Profile
In addition to its anticancer properties, preliminary studies suggest that this compound may possess other pharmacological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibited activity against various bacterial strains in vitro. |
| Anti-inflammatory | Reduced pro-inflammatory cytokine production in cellular models. |
Comparison with Similar Compounds
Structural and Electronic Features
The table below contrasts key structural attributes of the target compound with related heterocycles:
Key Observations :
- Ring Size and Saturation : The target compound’s cyclohepta fusion introduces steric bulk and conformational flexibility compared to smaller, fully aromatic cores (e.g., pyrazolo[1,5-a]pyrimidines in ). This may enhance binding to larger hydrophobic pockets in biological targets.
- Substituent Positioning: Chlorine at position 1 (target) vs. 4 or 6 (other pyrazolo[1,5-a]pyrazines) alters electronic distribution and steric hindrance. For example, 4-chloro derivatives () exhibit enhanced π-stacking due to aryl substituents, whereas alkyl chains in quinoxaline derivatives optimize receptor antagonism .
Pharmacological and Physicochemical Properties
Insights :
- The target compound’s chloro and tetrahydrocyclohepta groups may synergize to improve blood-brain barrier penetration (cf. BIIB129’s brain-penetrant design ).
- Pyrazolo[1,5-a]quinoxaline derivatives emphasize the importance of substituent length (C4–C5 alkyl chains) for TLR7 antagonism , a principle that could guide optimization of the target compound’s cyclohepta ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
